molecular formula C34H31N5O4 B14706422 Hydantoin, 3,3'-(ethyliminodimethylene)bis(5,5-diphenyl- CAS No. 21410-09-3

Hydantoin, 3,3'-(ethyliminodimethylene)bis(5,5-diphenyl-

Cat. No.: B14706422
CAS No.: 21410-09-3
M. Wt: 573.6 g/mol
InChI Key: JXKHCFWUOQCNNO-UHFFFAOYSA-N
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Description

Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is a derivative of hydantoin, a heterocyclic organic compound with a wide range of applications in medicinal chemistry and industrial processes. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoin derivatives typically involves multicomponent reactions. One common method is the Bucherer–Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) to produce hydantoins . Another method involves the condensation of amino acids with cyanates and isocyanates .

Industrial Production Methods

Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry, which involves grinding reactants together, has been shown to be effective for the preparation of 3,5-disubstituted hydantoins . This method is advantageous due to its eco-friendly nature and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydantoin derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various substituted hydantoins, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) has several scientific research applications:

Mechanism of Action

The mechanism of action of hydantoin derivatives often involves the blockade of voltage-gated sodium channels, which is crucial for their anticonvulsant activity . This blockade prevents the propagation of abnormal electrical activity in the brain, thereby reducing the occurrence of seizures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is unique due to its specific structural modifications, which may impart distinct biological activities and chemical properties compared to other hydantoin derivatives.

Properties

CAS No.

21410-09-3

Molecular Formula

C34H31N5O4

Molecular Weight

573.6 g/mol

IUPAC Name

3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C34H31N5O4/c1-2-37(23-38-29(40)33(35-31(38)42,25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-39-30(41)34(36-32(39)43,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,2,23-24H2,1H3,(H,35,42)(H,36,43)

InChI Key

JXKHCFWUOQCNNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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